molecular formula C16H14N2O3 B2707254 (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 327075-39-8

(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No. B2707254
CAS RN: 327075-39-8
M. Wt: 282.299
InChI Key: IWUDGPVJJWUMSD-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized from prop-2-ynyl alpha-ketoesters and alpha-ketoamides through palladium-catalyzed oxidative carbonylation reactions. This process demonstrates the compound's potential utility in synthesizing a variety of structurally diverse heterocycles, which are crucial in medicinal chemistry and material science (Bacchi et al., 2005).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from related cyano compounds, have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This suggests the potential of "(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide" in the development of novel anticancer agents (Hassan et al., 2014).

Mechanofluorochromic Properties

Studies on 3-aryl-2-cyano acrylamide derivatives have explored their distinct optical properties and mechanofluorochromic behavior, indicating potential applications in material science, particularly in developing sensors and optical devices. The difference in luminescence upon mechanical stimuli could be exploited for stress or pressure sensing materials (Song et al., 2015).

Crystal Packing and Molecular Interactions

The study of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its analogs has highlighted the significance of N⋯π and O⋯π interactions over conventional hydrogen bonding in crystal packing. These findings could inform the design of molecular assemblies and the understanding of molecular stability and interactions in solid-state chemistry (Zhang et al., 2011).

Anticonvulsant Enaminones

The crystal structure analysis of enaminones, related to the cyano compound , has been performed, showing potential anticonvulsant properties. These compounds' molecular conformations and hydrogen bonding patterns could guide the design of new pharmaceuticals (Kubicki et al., 2000).

properties

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-3-6-15(21-11)9-12(10-17)16(19)18-13-4-7-14(20-2)8-5-13/h3-9H,1-2H3,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUDGPVJJWUMSD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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